6-Bromo-3-iodocinnolin-4-OL
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Overview
Description
6-Bromo-3-iodocinnolin-4-OL is a heterocyclic compound that belongs to the cinnoline family It is characterized by the presence of bromine and iodine atoms attached to the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodocinnolin-4-OL typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of cinnoline derivatives. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodocinnolin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized cinnoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-3-iodocinnolin-4-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodocinnolin-4-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-iodoquinolin-4-ol
- 6-Bromoindirubin-3’-oxime
- 6-Bromo-4-iodoquinoline
Uniqueness
6-Bromo-3-iodocinnolin-4-OL is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4BrIN2O |
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Molecular Weight |
350.94 g/mol |
IUPAC Name |
6-bromo-3-iodo-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H4BrIN2O/c9-4-1-2-6-5(3-4)7(13)8(10)12-11-6/h1-3H,(H,11,13) |
InChI Key |
LUKVSSITAZVWSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=NN2)I |
Origin of Product |
United States |
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